5-Chloro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a trifluoromethyl group, and a pyrazolyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various substituted anilines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide and a polar solvent like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitro compounds, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 2-Chloro-5-(trifluoromethyl)aniline
- 3-Amino-4-chlorobenzotrifluoride
Uniqueness
5-Chloro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is unique due to the presence of the pyrazolyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and industrial applications.
Properties
Molecular Formula |
C11H9ClF3N3 |
---|---|
Molecular Weight |
275.66 g/mol |
IUPAC Name |
5-chloro-2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline |
InChI |
InChI=1S/C11H9ClF3N3/c1-6-5-18(17-10(6)11(13,14)15)9-3-2-7(12)4-8(9)16/h2-5H,16H2,1H3 |
InChI Key |
SNRMSBZBHRIERG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(F)(F)F)C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.